2-Iodobenzamide

Overview

Description

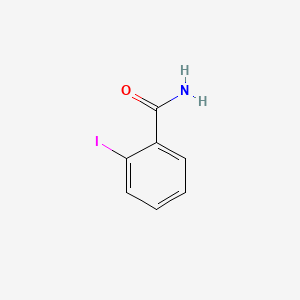

2-Iodobenzamide (C₇H₆INO, molecular weight 247.03 g/mol) is a halogenated benzamide derivative characterized by an iodine atom at the 2-position of the benzene ring and an amide functional group . Its monoclinic crystal structure (space group P2₁/n) has been resolved, with unit cell parameters a = 5.0531 Å, b = 11.4478 Å, c = 13.2945 Å, and β = 93.245° . This compound exhibits a density of 2.137 Mg m⁻³ and a molar volume of 767.81 ų .

This compound serves as a versatile intermediate in organic synthesis, particularly in multicomponent reactions (e.g., Ugi reactions) and transition-metal-catalyzed C–H activation processes . It also has clinical relevance; its derivatives, such as N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2), have been evaluated in phase II trials for melanoma imaging due to their high affinity for melanoma tissue .

Preparation Methods

2-Iodobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromobenzamide with sodium iodide in the presence of copper(I) iodide and zinc(II) iodide as catalysts. The reaction is typically carried out in 1,4-dioxane at elevated temperatures (around 120°C) under an inert atmosphere . The product is then purified through recrystallization from a mixture of cyclohexane and ethyl acetate.

Chemical Reactions Analysis

2-Iodobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: The amide group can be reduced to form amines. Common reagents used in these reactions include sodium iodide, copper(I) iodide, zinc(II) iodide, and various oxidizing and reducing agents.

Scientific Research Applications

Medical Imaging Applications

1. Detection of Melanoma Metastases

2-Iodobenzamide is primarily recognized for its use in nuclear medicine, particularly as a radiotracer for single-photon emission computed tomography (SPECT). Its effectiveness in detecting melanoma metastases has been highlighted in several clinical studies:

- Clinical Trials : A phase II clinical trial involving 159 patients demonstrated that this compound (specifically its derivative N-(2-diethylaminoethyl)-2-iodobenzamide) exhibited a sensitivity of 78% and specificity of 95% for imaging primary melanoma and metastases . Subsequent studies confirmed these findings, with reported sensitivities reaching up to 100% in specific patient groups .

- Mechanism of Action : The compound is believed to bind to dopamine D2 receptors, which are expressed on melanoma cells. This receptor affinity allows for targeted imaging of malignant tissues .

- Imaging Results : In one study, the overall performance of SPECT using this compound showed a positive predictive value of 86% and a negative predictive value of 100%, making it a reliable tool for distinguishing between benign and malignant lesions .

| Study | Sample Size | Sensitivity | Specificity | Notes |

|---|---|---|---|---|

| Phase II Clinical Trial | 159 patients | 78% | 95% | Evaluated against conventional techniques |

| Follow-up Study | 25 patients | 100% | 95% | Focused on melanin-positive lesions |

2. Neuropsychiatric Research

Beyond oncology, this compound has been utilized in studies related to neuropsychiatric disorders. For instance, it has been employed to assess dopamine receptor availability in patients with alcohol dependence. Research indicated that individuals with early relapse showed higher uptake of the radiotracer, suggesting its potential as a biomarker for relapse prediction .

Chemical Synthesis Applications

1. Catalysis in Organic Reactions

This compound has also found applications as a catalyst in organic chemistry, particularly for the oxidation of alcohols:

- Oxidation Reactions : Studies have demonstrated that this compound can efficiently catalyze the oxidation of benzylic alcohols at room temperature, providing an environmentally friendly alternative to traditional methods .

- Mechanistic Insights : The catalytic activity is attributed to the compound's ability to facilitate electron transfer processes, making it effective for various alcohol substrates.

| Reaction Type | Catalyst Used | Conditions | Yield |

|---|---|---|---|

| Oxidation of Alcohols | This compound | Room temperature | High |

Mechanism of Action

The mechanism of action of 2-iodobenzamide involves its interaction with specific molecular targets. In biological systems, it can act as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This property makes it useful in the differentiation of neurodegenerative diseases such as Parkinson’s disease .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of 2-Iodobenzamide and Analogues

Key Observations :

- Halogen Effects : this compound exhibits superior reactivity in palladium-catalyzed cyclization compared to brominated analogues (e.g., 2-bromo-benzamide) due to iodine’s stronger leaving-group ability. However, brominated derivatives require longer reaction times for similar yields .

- Substituent Impact : Electron-withdrawing groups (e.g., -OCH₃ at the 5-position in N-isopropyl-2-iodo-5-methoxybenzamide) enhance catalytic activity in oxidation reactions, achieving 59% yield in alcohol-to-ketone transformations .

Table 2: Reaction Efficiency of this compound Derivatives

Key Findings :

- Steric Effects : Bulky substituents (e.g., naphthyl or 2-chlorophenyl groups) on the amide nitrogen reduce yields in Pd-catalyzed cyclization (e.g., 70% for N-methyl-N-(2-chlorophenyl)-2-iodobenzamide vs. 83% for less hindered analogues) .

Biological Activity

2-Iodobenzamide is a compound that has garnered attention due to its biological activities, particularly in the fields of oncology and neuroimaging. This article explores the pharmacological properties, mechanisms of action, and clinical applications of this compound, supported by data tables and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Notably, it has been shown to possess affinity for dopamine D2 receptors, which are crucial in neurological processes and are implicated in various psychiatric disorders . Additionally, its derivatives have been studied for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated through various studies. For instance, a study involving the radiolabeled form, iodine-123 iodobenzamide (123I-IBZM), demonstrated its distribution in human organs post-injection. Key findings include:

- Biological Half-Life : Approximately 24 hours in healthy volunteers.

- Organ Distribution : The highest uptake was observed in the brain, followed by the liver and spleen .

Table 1: Organ Distribution of 123I-IBZM

| Organ | Percentage Uptake (%) |

|---|---|

| Brain | 15 |

| Liver | 10 |

| Spleen | 5 |

| Gallbladder | 20 |

| Urinary Bladder | 40 |

Oncology

One significant application of this compound is in the imaging and diagnosis of melanoma. A clinical trial assessed the efficacy of N-(2-diethylaminoethyl)-2-iodobenzamide (BZA(2)), a derivative, for staging cutaneous melanoma. The results highlighted:

- Sensitivity : 100% for detecting proven secondary lesions.

- Specificity : 95%, indicating high accuracy in distinguishing malignant from benign lesions .

Case Study: Melanoma Imaging

In a study involving 25 patients with histologically confirmed melanoma, planar scintigraphy using (123)I-BZA(2) was performed. The imaging demonstrated excellent performance metrics:

- Positive Predictive Value : 86%

- Negative Predictive Value : 100%

This case study underscores the potential of iodobenzamides as effective imaging agents in oncology.

Neuroimaging Applications

In neuroimaging, this compound's role as a radioligand for dopamine D2 receptors has been explored extensively. Its use in single-photon emission computed tomography (SPECT) allows for detailed visualization of dopaminergic activity in the brain, aiding in the diagnosis and management of neuropsychiatric disorders.

Table 2: Summary of Neuroimaging Studies Using 123I-IBZM

| Study Reference | Year | Findings |

|---|---|---|

| Kung et al. | 1993 | Confirmed D2 receptor specificity |

| Verhoeff et al. | 1993 | Established organ distribution patterns |

| Bender et al. | 2001 | Evaluated pharmacokinetics in patients |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Iodobenzamide, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves iodination of benzamide derivatives under controlled conditions. For example, palladium-catalyzed coupling or direct iodination using iodine monochloride (ICl). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, while high-performance liquid chromatography (HPLC) ensures purity (>98%). Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

- Example Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Iodination | ICl, DCM, 0°C | 75-80 | 98% |

Q. What safety precautions and waste management practices are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy. Waste should be segregated into halogenated organic containers and processed by licensed hazardous waste facilities. Conduct experiments in fume hoods to minimize inhalation risks .

Q. How do researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–9) at temperatures ranging from 25°C to 60°C. Aliquots are analyzed via HPLC at timed intervals to quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. How can researchers investigate the catalytic mechanisms of this compound in oxidation reactions, and what spectroscopic methods are most effective for tracking intermediate species?

- Methodological Answer : Mechanistic studies employ ¹H NMR to monitor reaction progress in real time. For example, Oxone®-mediated oxidation of this compound generates hypervalent iodine intermediates (e.g., iodoxybenzamide), detectable via characteristic NMR shifts. Density functional theory (DFT) calculations complement experimental data to map transition states and electron transfer pathways .

Q. What strategies are employed to resolve contradictions in catalytic efficiency data when using this compound under varying reaction conditions (e.g., solvent polarity, additive effects)?

- Methodological Answer : Systematic screening of reaction parameters (solvent, temperature, stoichiometry) using design of experiments (DoE) methodologies, such as factorial designs, identifies critical variables. For instance, silver salts (AgSbF₆) enhance catalytic activity in Cp*CoIII-mediated C–H functionalization by stabilizing reactive intermediates, while polar aprotic solvents (DCE) improve yield .

- Example Data :

| Catalyst System | Additive | Solvent | Yield (%) |

|---|---|---|---|

| Cp*CoIII | AgSbF₆ | DCE | 75 |

| Cp*CoIII | None | Toluene | 35 |

Q. How does this compound participate in cobalt-catalyzed C–H functionalization reactions, and what role do ligand systems play in modulating reactivity?

- Methodological Answer : In Cp*CoIII catalysis, this compound acts as a directing group, enabling regioselective C–H bond activation. Ligands like 2-VTMS (vinyltrimethylsilane) facilitate oxidative addition and reductive elimination steps. Kinetic studies (e.g., rate vs. catalyst loading) and X-ray crystallography of palladium intermediates (e.g., [N,P]-pyrrole PdCl₂ complexes) provide mechanistic clarity .

Q. What methodologies are used to compare the environmental impact of this compound-derived catalysts versus traditional heavy-metal catalysts?

- Methodological Answer : Life cycle assessment (LCA) evaluates energy consumption, waste generation, and toxicity. For example, this compound-based catalysts reduce heavy-metal leaching in water matrices (quantified via ICP-MS) and exhibit lower ecotoxicity in Daphnia magna assays compared to Pd or Ru systems .

Q. Key Considerations for Research Design

- Data Contradiction Analysis : When conflicting results arise (e.g., variable yields in catalytic cycles), apply triangulation by cross-referencing NMR, MS, and computational data. Replicate experiments with stricter controls (e.g., moisture-free conditions) to isolate variables .

- Optimization Frameworks : Use response surface methodology (RSM) to balance reaction parameters (temperature, time, catalyst loading) for maximal efficiency .

Properties

IUPAC Name |

2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOYYWCXWUDVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192545 | |

| Record name | Benzamide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3930-83-4 | |

| Record name | 2-Iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3930-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3930-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.